molecular formula C10H7FN2 B11913341 5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole

5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole

Cat. No.: B11913341
M. Wt: 174.17 g/mol
InChI Key: KDGVGUPIYHNXRP-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dihydro-indeno[1,2-c]pyrazole is a fluorinated heterocyclic compound characterized by a fused indeno-pyrazole core with a fluorine substituent at the 5-position. Fluorination at the 5-position is hypothesized to enhance metabolic stability and bioavailability by modulating electronic and steric properties, making it a promising candidate for therapeutic development, particularly in oncology and kinase inhibition .

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13)

InChI Key

KDGVGUPIYHNXRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C(=CC=C3)F)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine in an organic solvent.

    Reduction: Hydrazine in dioxane.

    Substitution: Aryl halides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes involved in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of ergosterol production, disrupting the fungal cell membrane and causing cell death . Additionally, the compound can induce the accumulation of reactive oxygen species (ROS) within microbial cells, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

  • 6-Methoxy-3-(4-methoxyphenyl)-1-phenyl-1,4-dihydro-indeno[1,2-c]pyrazole (Compound 17) Structure: Methoxy groups at the 6- and 4-positions of the phenyl ring. Properties: Melting point 149–150°C; synthesized via condensation of trione with phenylhydrazine derivatives. Activity: Methoxy groups increase lipophilicity but may reduce metabolic stability compared to fluorine. No direct biological data provided, but structural analogs show kinase inhibition .

Bromophenyl-Substituted Derivatives

  • 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
    • Structure : Bromine at the 4-position of the phenyl ring.
    • Properties : Bromine’s steric bulk and electron-withdrawing effects may enhance target binding but increase molecular weight.
    • Activity : Brominated analogs are common in anticancer agents but may exhibit higher toxicity .

Chloroquinolinyl-Substituted Derivatives

  • 1-(6-Chloro-4-methyl-2-quinolinyl)-1,4-dihydro-3-methyl-Indeno[1,2-c]pyrazole Structure: Chlorine and methyl groups on the quinolinyl moiety. Properties: Molecular weight 345.825 g/mol; chlorine enhances halogen bonding with targets. Activity: Chlorinated derivatives often show improved potency but may face solubility challenges .

BRAF Kinase Inhibition

  • 6-{2-[4-(4-Methylpiperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole (Compound 1j) Activity: Potent mutant BRAF inhibitor (IC₅₀ < 1 µM) with imidazole and piperazine substituents enhancing kinase binding. Comparison: The fluorine in 5-fluoro-2,4-dihydro-indeno[1,2-c]pyrazole may improve selectivity over methoxy or bromine substituents by reducing off-target interactions .

Anticancer Activity

  • (E)-1-Aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (Pyrazolicchalcones) Activity: GI₅₀ values ranging from 0.04–11.4 µM against leukemia, renal, and lung cancer cell lines.

Chk1 Inhibition

  • 4′-(6,7-Disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol Activity: Potent Chk1 inhibitor; pyrazole core critical for ATP-binding pocket interaction. Comparison: The 5-fluoro substituent could enhance binding affinity compared to hydroxyl or methoxy groups by optimizing hydrophobic interactions .

Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
This compound 5-F N/A ~215.2* High electronegativity, metabolic stability
Compound 17 6-OCH₃, 3-(4-OCH₃-Ph), 1-Ph 149–150 388.4 Increased lipophilicity
Compound 18 6-OCH₃, 1,3-bis(4-OCH₃-Ph) 157–159 434.5 Enhanced steric bulk
Compound 20 6-Cl, 4-CH₃ (quinolinyl) N/A 345.8 Halogen bonding potential

*Estimated based on molecular formula.

Biological Activity

5-Fluoro-2,4-dihydro-indeno[1,2-c]pyrazole is a heterocyclic compound notable for its unique indeno-pyrazole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.

PropertyValue
Molecular FormulaC10H7FN2
Molecular Weight174.17 g/mol
IUPAC Name5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole
InChIInChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13)
InChI KeyKDGVGUPIYHNXRP-UHFFFAOYSA-N
Canonical SMILESC1C2=C(C3=C1C(=CC=C3)F)NN=C2

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism primarily involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. This disruption leads to cell death in susceptible fungal strains.

Case Study: Antifungal Activity

In a study assessing various pyrazole derivatives against phytopathogenic fungi, this compound demonstrated notable efficacy. The compound was tested against species such as Alternaria porri and Rhizoctonia solani, showing effective mycelial growth inhibition with an EC50 value comparable to established fungicides like carbendazol .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that this compound can target pathways associated with tumor growth.

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound exhibits cytotoxic effects. When combined with doxorubicin, a standard chemotherapy drug, it showed a synergistic effect that enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine enhances lipophilicity and biological target interactions. Comparative studies with similar compounds indicate that the fluorine substitution significantly influences the compound's pharmacokinetics and overall efficacy .

The precise mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound targets enzymes critical for fungal cell wall synthesis.
  • Disruption of Membrane Integrity : By inhibiting ergosterol synthesis in fungi and potentially affecting lipid metabolism in cancer cells.

These interactions lead to impaired cellular functions and ultimately cell death.

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